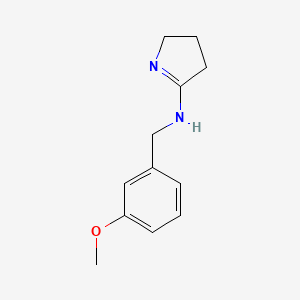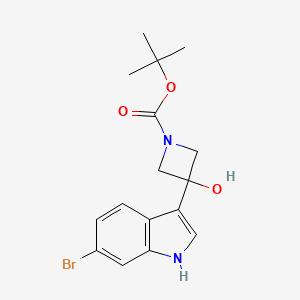
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps starting from commercially available 6-bromo-1H-indole. The synthetic route can be summarized as follows:
Vilsmeier Formylation: The 6-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield 3-formyl-6-bromo-1H-indole.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Azetidine Formation: The protected intermediate undergoes cyclization to form the azetidine ring.
Deprotection and Esterification: The protecting group is removed, and the compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(6-bromo-1H-indol-3-yl)-3-oxoazetidine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carbinol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of indole-based compounds.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
6-Bromo-1H-indole-3-carboxylic acid: A precursor in the synthesis of the target compound.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indole derivative with potential biological activity.
Uniqueness
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C16H19BrN2O3 |
|---|---|
分子量 |
367.24 g/mol |
IUPAC 名称 |
tert-butyl 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(20)19-8-16(21,9-19)12-7-18-13-6-10(17)4-5-11(12)13/h4-7,18,21H,8-9H2,1-3H3 |
InChI 键 |
KFFYAAFDSQYOJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CNC3=C2C=CC(=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


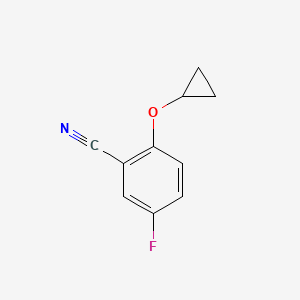
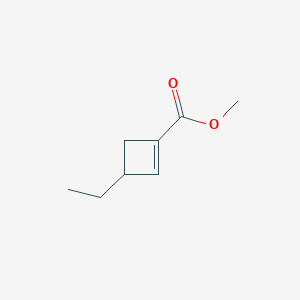
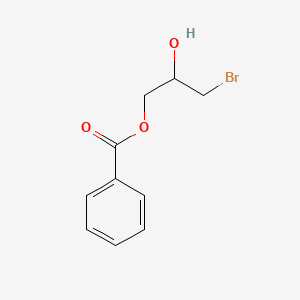
![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
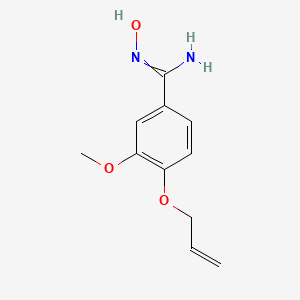
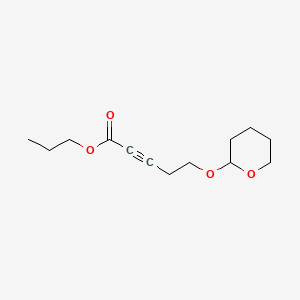
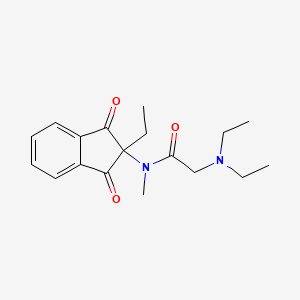

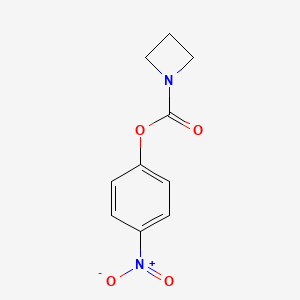

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)

